N-(4-Methylbenzyl)cyclopentanamine hydrochloride N-(4-Methylbenzyl)cyclopentanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1158414-41-5
VCID: VC11708906
InChI: InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H
SMILES: CC1=CC=C(C=C1)CNC2CCCC2.Cl
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol

N-(4-Methylbenzyl)cyclopentanamine hydrochloride

CAS No.: 1158414-41-5

Cat. No.: VC11708906

Molecular Formula: C13H20ClN

Molecular Weight: 225.76 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methylbenzyl)cyclopentanamine hydrochloride - 1158414-41-5

Specification

CAS No. 1158414-41-5
Molecular Formula C13H20ClN
Molecular Weight 225.76 g/mol
IUPAC Name N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride
Standard InChI InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H
Standard InChI Key HPLVXXMDIYPLEQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC2CCCC2.Cl
Canonical SMILES CC1=CC=C(C=C1)CNC2CCCC2.Cl

Introduction

Chemical Structure and Nomenclature

N-(4-Methylbenzyl)cyclopentanamine hydrochloride consists of a cyclopentane backbone bonded to an amine group, which is further substituted with a 4-methylbenzyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, a common modification for amine-containing compounds . The systematic IUPAC name is N-[(4-methylphenyl)methyl]cyclopentanamine hydrochloride, with a molecular formula of C13H20NCl\text{C}_{13}\text{H}_{20}\text{NCl} and a molecular weight of 225.76 g/mol .

Key structural features include:

  • Cyclopentane ring: Confers conformational rigidity compared to linear alkanes.

  • 4-Methylbenzyl group: Introduces aromaticity and hydrophobic interactions.

  • Hydrochloride salt: Improves crystallinity and aqueous solubility .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The synthesis of N-(4-methylbenzyl)cyclopentanamine hydrochloride typically involves a two-step process:

  • Formation of the free base: Reacting cyclopentanamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH). This step follows an SN2\text{S}_\text{N}2 mechanism, where the amine acts as a nucleophile .

  • Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF) or toluene .

  • Temperature: 150°C for 1 hour to ensure complete reaction .

  • Molar ratios: A 1:1.05 ratio of amine to 4-methylbenzyl chloride minimizes side products .

A representative reaction scheme is:

Cyclopentanamine+4-Methylbenzyl ChlorideNaH, DMFN-(4-Methylbenzyl)cyclopentanamineHClHydrochloride Salt\text{Cyclopentanamine} + \text{4-Methylbenzyl Chloride} \xrightarrow{\text{NaH, DMF}} \text{N-(4-Methylbenzyl)cyclopentanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Purification Techniques

Post-synthesis purification often employs recrystallization from methanol or ethanol, achieving >99% purity . Column chromatography (silica gel, ethyl acetate/hexane) is used for analytical-scale separations .

Physicochemical Properties

PropertyValue/Description
Molecular Weight225.76 g/mol
Melting Point180–185°C (decomposes)
SolubilitySoluble in water, methanol, DMF
Partition Coefficient (logP)2.8 (predicted)
pKa (amine)9.2 ± 0.3

The hydrochloride salt’s solubility profile makes it suitable for aqueous and organic reaction conditions, a critical factor in pharmaceutical formulation .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antidepressants: Structural similarity to tricyclic antidepressants .

  • Antihistamines: Benzylamine derivatives are common in H1 antagonists .

Material Science

Its rigid structure makes it a candidate for:

  • Liquid crystals: Aromatic-aliphatic hybrids stabilize mesophases.

  • Coordination complexes: Amine groups bind transition metals (e.g., Rh, Pd) .

ParameterRecommendation
Storage2–8°C, desiccated
PPEGloves, goggles, lab coat
DisposalIncineration (≥1000°C)
ToxicityLD50 (rat, oral): 350 mg/kg (est.)

Handling requires ventilation to avoid inhalation of hydrochloride fumes .

Comparative Analysis with Structural Analogs

CompoundStructural DifferenceBiological Impact
N-BenzylcyclopentanamineLacks methyl group on benzyl ringLower lipophilicity (logP 2.1)
N-(4-Methoxybenzyl)cyclopentanamineMethoxy substituentEnhanced CYP inhibition
N-(4-Chlorobenzyl)cyclopentanamineChlorine substituentIncreased receptor affinity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator